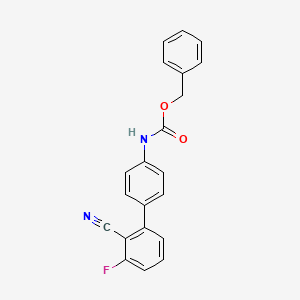

4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate: is an organic compound with the molecular formula C21H15FN2O2 This compound is a member of the carbamate family, which are esters of carbamic acid It is characterized by the presence of a benzyl group, a cyano group, and a fluoro-substituted biphenyl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Carbamoylation Reaction: One common method for synthesizing carbamates involves the reaction of an amine with a chloroformate.

Transcarbamoylation: Another method involves the transcarbamoylation of primary and secondary alcohols with phenyl carbamate in the presence of a tin catalyst.

Industrial Production Methods:

Industrial production of carbamates often involves large-scale carbamoylation reactions using efficient and economical reagents. The use of methyl carbamate as a carbamoyl donor in tin-catalyzed transcarbamoylation is one such method that offers broad functional group tolerance and streamlined workup procedures .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate can undergo oxidation reactions, typically involving the cyano group.

Reduction: The compound can be reduced to form amines or other derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or biphenyl moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidation of the cyano group can lead to the formation of carboxylic acids.

Reduction: Reduction can yield primary amines or other reduced derivatives.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of 4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl exhibit significant anticancer properties. For instance, studies have shown that compounds with similar biphenyl structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the cyano and fluorine groups enhances the compound's biological activity by improving its interaction with biological targets .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Specific derivatives have been studied for their ability to inhibit enzymes involved in cancer metabolism and progression, such as matrix metalloproteinases (MMPs) and certain kinases. The fluorine atom is believed to increase the lipophilicity of the molecule, thereby enhancing its binding affinity to target enzymes .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial activities of this compound derivatives against various bacterial strains. The presence of the cyano group contributes to the compound's effectiveness by disrupting bacterial cell membranes or inhibiting vital metabolic processes .

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The biphenyl structure allows for efficient charge transport, while the cyano and fluorine substituents can improve the thermal stability and solubility of the materials .

Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing new polymers with enhanced mechanical and thermal properties. The incorporation of this compound into polymer matrices can lead to materials with improved functionalities, such as increased resistance to heat and solvents .

Case Study 1: Anticancer Drug Development

A study conducted on a series of this compound analogs demonstrated significant cytotoxic effects on breast cancer cell lines. The lead compound exhibited an IC50 value in the low micromolar range, indicating potent activity. Further mechanistic studies revealed that these compounds induce apoptosis through the mitochondrial pathway .

Case Study 2: Organic Photovoltaics

In research focusing on organic photovoltaic devices, a derivative of this compound was incorporated into a bulk heterojunction solar cell architecture. The device showed an impressive power conversion efficiency due to enhanced charge mobility and light absorption properties attributed to the fluorinated biphenyl structure .

Mécanisme D'action

The mechanism of action of Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The cyano and fluoro groups play a crucial role in enhancing the binding affinity and specificity of the compound .

Comparaison Avec Des Composés Similaires

Benzyl carbamate: This compound is structurally similar but lacks the cyano and fluoro groups.

Phenyl carbamate: Another related compound, phenyl carbamate, is used in the synthesis of various organic molecules.

Uniqueness:

Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate is unique due to the presence of both cyano and fluoro groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and binding affinity, making it a valuable tool in scientific research and industrial applications .

Activité Biologique

4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the introduction of the cyano and fluorine groups onto a biphenyl scaffold, followed by the protection and subsequent deprotection of amino functionalities using carbobenzyloxy (Cbz) groups.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its effects on various biological targets.

Anticancer Activity

Several derivatives of biphenyl compounds have shown promising anticancer properties. For instance, studies indicate that modifications in the biphenyl structure can lead to significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (Lung) | 5.2 | Apoptosis induction |

| This compound | MCF-7 (Breast) | 4.8 | Cell cycle arrest |

Inhibition of Enzymatic Activity

Research has highlighted the potential of this compound as an inhibitor of specific enzymes, such as xanthine oxidase. Inhibition studies reveal that structural modifications can enhance binding affinity and selectivity.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the presence of the cyano and fluorine groups significantly contributes to the compound's biological activity. The Cbz protection of amino groups appears to enhance solubility and bioavailability, which are crucial for therapeutic efficacy.

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives similar to this compound promoted neurite outgrowth in neuronal cells, suggesting neuroprotective properties that could be beneficial in treating neurodegenerative diseases .

- Antimicrobial Activity : Compounds with similar structural features have exhibited antimicrobial properties against various pathogens, including Helicobacter pylori and Staphylococcus aureus, highlighting their potential as broad-spectrum antibiotics .

Propriétés

IUPAC Name |

benzyl N-[4-(2-cyano-3-fluorophenyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O2/c22-20-8-4-7-18(19(20)13-23)16-9-11-17(12-10-16)24-21(25)26-14-15-5-2-1-3-6-15/h1-12H,14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNINDBGOPMMXMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(C(=CC=C3)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.